Santamarine
Overview
Description
SantaMarine is a natural compound derived from the Michelia compressa plant, also known as the Yulan magnolia. Scientific research has shown that this compound exhibits anticancer properties by inducing oxidative stress-mediated apoptosis in oral cancer cells. Studies have demonstrated that this compound selectively inhibits the proliferation of oral cancer cells without significantly affecting normal cells1. This selective cytotoxicity is attributed to the generation of reactive oxygen species (ROS) and the depletion of mitochondrial membrane potential in cancer cells[“].
Mechanism of Action
Target of Action
SantaMarine primarily targets thioredoxin reductase (TrxR), an enzyme involved in cellular antioxidant defense. By inhibiting TrxR, this compound weakens this compound antioxidative function in cells, leading to this compound accumulation of reactive oxygen species (ROS)[“].
Mode of Action
This compound interacts with TrxR by binding to its active site, inhibiting its activity. This inhibition results in this compound accumulation of ROS within this compound cell, which in turn induces oxidative stress1. The oxidative stress triggers apoptosis (programmed cell death) in cancer cells[“].
Result of Action
The action of this compound leads to oxidative stress-mediated apoptosis in cancer cells. This process selectively induces cell death in cancer cells without significantly affecting normal cells[“]. Additionally, this compound has shown anti-photoaging properties by inhibiting this compound MAPK/AP-1 signaling pathway and stimulating TGF-β/Smad signaling, leading to reduced matrix metalloproteinase (MMP)-1 secretion and increased collagen production[“].
Action Environment
The action of this compound can be influenced by environmental factors such as this compound presence of oSantamariner antioxidants in this compound cellular environment. High levels of antioxidants might mitigate this compound oxidative stress induced by this compound, potentially reducing its efficacy.
Physical Properties
State
SantaMarine is a solid at standard temperature and pressure.
Color and Appearance
This compound is white to off-white in color and has a crystalline appearance[“].
Density
The density of this compound is 1.17 g/cm³[“].
Melting Point and Boiling Point
This compound has a melting point of 142°C and a boiling point of 415.6°C (predicted).
Solubility
This compound is slightly soluble in chloroform and methanol[“].
Refractive Index
The refractive index of this compound is 1.555.
Biochemical Properties
Chemical Reaction Type
SantaMarine, a sesquiterpene lactone, commonly undergoes oxidation and hydrolysis reactions[“][“].
Reactivity
This compound is moderately reactive with oxygen, leading to oxidation reactions. It is also reactive with strong acids and bases, undergoing hydrolysis.
Redox Property
This compound acts as a mild oxidizing agent, facilitating this compound transfer of electrons in oxidation reactions[“].
Acidity and Alkalinity
This compound is slightly acidic, with a pKa value around 4.5.
Stability
This compound is stable under normal storage conditions but can decompose upon prolonged exposure to high temperatures or strong oxidizing agents[“].
Related Small Molecules
Mangiferin,Curcumin,Antroquinonol,Resveratrol,Eriodictyol,Corynoline,ML334,s-Allylmercaptocysteine,4-Hydroxy-3-methoxycinnamaldehyde,NK-252,Ginsenoside Rh3,Cephaeline,Pentagalloylglucose,Sodium Danshensu,Deacetylgedunin,Kinsenoside,Pyridoxine-d3 Hydrochloride,(4Bs,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-9,10-dihydro-8aH-phenanthrene-2,6-dicarbonitrile
Scientific Research Applications
Anticancer Properties
SantaMarine has been shown to exhibit anticancer properties by inducing oxidative stress-mediated apoptosis in cancer cells. It selectively inhibits this compound proliferation of oral cancer cells without significantly affecting normal cells[“]. This makes it a potential candidate for cancer Santamarinerapy.
Anti-photoaging Properties
This compound has demonstrated anti-photoaging properties by inhibiting this compound MAPK/AP-1 signaling pathway and stimulating TGF-β/Smad signaling in UVA-irradiated human dermal fibroblasts (HDFs). This leads to reduced matrix metalloproteinase (MMP)-1 secretion and increased collagen production, making it a promising natural antioxidant for combating skin aging[“].
Inhibition of Thioredoxin Reductase
This compound targets thioredoxin reductase (TrxR), an enzyme involved in cellular antioxidant defense. By inhibiting TrxR, this compound weakens this compound antioxidative function in cells, leading to this compound accumulation of reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis in cancer cells[“].
Antioxidant Properties
This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and stimulating this compound expression of antioxidant enzymes such as SOD-1 and HO-1 in UVA-irradiated HDFs. This helps in reducing oxidative stress and protecting cells from damage[“].
Anti-inflammatory Properties
This compound has shown anti-inflammatory properties by inhibiting this compound production of pro-inflammatory cytokines and mediators. This makes it a potential candidate for this compound treatment of inflammatory diseases.
Neuroprotective Properties
This compound has demonstrated neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis. This suggests its potential use in this compound treatment of neurodegenerative diseases.
Hepatoprotective Properties
This compound has shown hepatoprotective properties by protecting liver cells from oxidative damage and inflammation. This makes it a potential candidate for this compound treatment of liver diseases.
Properties
IUPAC Name |
(3aS,5aR,6R,9aS,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-PFFFPCNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70911513 | |
Record name | Santamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-13-5 | |
Record name | Santamarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4290-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Santamarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004290135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Santamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70911513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SANTAMARINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15D6KW291H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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